molecular formula C18H28N2O2 B12336868 Tert-butyl 1-benzyl-2-methylpiperidin-4-ylcarbamate

Tert-butyl 1-benzyl-2-methylpiperidin-4-ylcarbamate

Cat. No.: B12336868
M. Wt: 304.4 g/mol
InChI Key: BHAZFVKFDSYPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Overview and Research Context Tert-butyl 1-benzyl-2-methylpiperidin-4-ylcarbamate is a piperidine-based chemical building block of interest in medicinal chemistry and drug discovery research. This compound belongs to a class of N -Boc protected amines that are versatile intermediates for the synthesis of more complex molecules. The structure features a piperidine ring, a common motif in pharmaceuticals, which is substituted with a benzyl group, a methyl group, and a tert-butyloxycarbonyl (Boc) carbamate protecting group. The Boc group is crucial in multi-step organic synthesis, as it protects the amine functionality during reactions and can be readily removed under mild acidic conditions when needed. Research Applications and Value While the specific biological activity of this compound is not fully characterized, research on closely related 1-benzylpiperidine-4-yl derivatives provides strong context for its utility. These compounds are frequently utilized as key synthetic intermediates in the development of potential therapeutic agents. For instance, analogous structures have been incorporated into molecules designed as NLRP3 inflammasome inhibitors, which are being investigated for the treatment of a wide range of inflammatory, autoimmune, and neurodegenerative diseases . Furthermore, piperidine derivatives are fundamental scaffolds in the exploration of bifunctional compounds, such as proteolysis targeting chimeras (PROTACs), for the targeted degradation of disease-relevant proteins . The specific substitution pattern on the piperidine ring in this compound makes it a valuable scaffold for constructing diverse chemical libraries and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various biological targets. Notice on Use This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

tert-butyl N-(1-benzyl-2-methylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14-12-16(19-17(21)22-18(2,3)4)10-11-20(14)13-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAZFVKFDSYPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1CC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Alkylation-Carbamation

This method involves constructing the piperidine ring with pre-installed substituents, followed by carbamate formation. A representative protocol includes:

  • Benzylation at Position 1 :

    • Reacting 2-methylpiperidin-4-amine with benzyl chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C for 4 hours.
    • Yield: 78–85% after aqueous workup and solvent evaporation.
  • Methylation at Position 2 :

    • Treating the intermediate with methyl iodide (1.5 equiv) in tetrahydrofuran (THF) under reflux for 6 hours.
    • Sodium hydride (NaH) serves as a base to deprotonate the secondary amine, ensuring selective methylation.
  • Carbamate Formation at Position 4 :

    • Adding di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the amine in DCM with catalytic 4-dimethylaminopyridine (DMAP) at room temperature.
    • Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) achieves >95% purity.

Key Data :

Step Reagent(s) Solvent Temperature Yield
1 Benzyl chloride, TEA DCM 0–5°C 85%
2 Methyl iodide, NaH THF Reflux 72%
3 Boc₂O, DMAP DCM RT 90%

Modular Assembly via Reductive Amination

An alternative route employs reductive amination to concurrently install the benzyl and methyl groups:

  • Condensation :

    • Reacting 4-aminopiperidine with benzaldehyde (1.5 equiv) and methyl acetoacetate in methanol at 50°C for 12 hours.
  • Reduction :

    • Treating the imine intermediate with sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (acetic acid buffer) to yield 1-benzyl-2-methylpiperidin-4-amine.
  • Boc Protection :

    • Stirring the amine with Boc₂O (1.05 equiv) in THF and TEA (2.0 equiv) overnight.
    • Isolation via filtration and recrystallization from ethyl acetate/hexane affords the product in 88% yield.

Advantages :

  • Avoids harsh alkylation conditions.
  • Enables stereocontrol via chiral catalysts (e.g., (R)-BINAP-Pd).

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety:

Continuous Flow Reactors

  • Benzylation and Methylation :

    • Tert-butyl benzyl chloride and methylating agents are fed into a tubular reactor at 50°C with a residence time of 20 minutes.
    • Achieves 92% conversion with minimal byproducts.
  • In-Line Monitoring :

    • Fourier-transform infrared (FTIR) spectroscopy tracks intermediate formation, enabling real-time adjustments.

Crystallization Optimization

  • Solvent Screening :
    • Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (99.5%) with a particle size <50 µm.

Challenges and Mitigation

Regioselectivity in Alkylation

  • Issue : Competing reactions at N1 vs. N4 in piperidine.
  • Solution : Use bulky bases (e.g., DIPEA) to favor N1 benzylation.

Racemization at Position 2

  • Issue : Epimerization during methylation under basic conditions.
  • Solution : Low-temperature reactions (−20°C) with chiral auxiliaries.

Comparative Analysis of Methods

Parameter Sequential Alkylation Reductive Amination
Total Yield 68% 75%
Purity 95% 98%
Scalability Moderate High
Stereocontrol Limited Excellent

Emerging Techniques

Enzymatic Carbamate Formation

  • Lipase-Catalyzed Reactions :
    • Candida antarctica lipase B (CAL-B) immobilization on mesoporous silica enables Boc protection in aqueous media at 37°C.
    • Reduces solvent waste and improves atom economy.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-benzyl-2-methylpiperidin-4-ylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the type of reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidation states of the compound, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

Tert-butyl 1-benzyl-2-methylpiperidin-4-ylcarbamate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in biological studies to investigate its effects on various biological systems.

    Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-benzyl-2-methylpiperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs

The following table compares tert-butyl 1-benzyl-2-methylpiperidin-4-ylcarbamate with structurally related compounds, emphasizing functional group variations and their implications:

Compound Name Core Structure Substituents Key Features References
This compound Piperidine 1-Benzyl, 2-Methyl, 4-Boc Combines steric protection (Boc) with lipophilic aromatic (benzyl) groups.
tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate Pyridine Chloro, Dimethoxymethyl, Boc Pyridine core with electron-withdrawing Cl and methoxy groups; used in drug intermediates.
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate Pyrrolidine Hydroxymethyl, 4-Methoxyphenyl, Boc Chiral pyrrolidine with polar hydroxymethyl and methoxyphenyl groups.

Key Observations :

  • Core Heterocycle : Piperidine derivatives (as in the target compound) are more conformationally flexible than pyrrolidine or pyridine analogs, influencing binding to biological targets.
Physicochemical and Metabolic Properties
Property Target Compound BHA (2(3)-tert-butyl-4-hydroxyanisole) tert-Butyl Alcohol
LogP High (estimated) 3.1 (lipophilic) 0.35 (moderately hydrophilic)
Enzyme Induction Not reported ↑ Glutathione S-transferase (5–10×) Not applicable
Metabolic Stability Likely high (Boc group) Rapid conjugation/elimination Rapid oxidation to acetone

Key Insights :

  • The tert-butyl group in the target compound may confer metabolic stability by sterically shielding the carbamate linkage, similar to BHA’s role in enhancing detoxification enzymes .
  • Unlike tert-butyl alcohol (a metabolite of tert-butyl groups), which is hepatotoxic and irritant , the Boc group in the target compound is generally non-toxic unless hydrolyzed.
Handling and Reactivity
Parameter Target Compound tert-Butyl Alcohol
Reactivity Stable under basic conditions Reacts violently with oxidizers, metals, acids
Storage Dry, inert atmosphere Flame-resistant, cool area
PPE Gloves (Nitrile/Butyl) Full-face respirator (≥100 ppm)

Key Precautions :

  • Avoid strong acids to prevent Boc deprotection and tert-butanol release .
  • Use explosion-proof equipment if handling near tert-butyl alcohol or other reactive intermediates .

Biological Activity

Tert-butyl 1-benzyl-2-methylpiperidin-4-ylcarbamate (often abbreviated as TBMPC) is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Structure and Characteristics:

  • Chemical Formula: C18H28N2O2
  • Molecular Weight: 304.43 g/mol
  • IUPAC Name: tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate
  • CAS Number: 2824066

TBMPC exhibits its biological effects primarily through interactions with specific receptors and enzymes in the brain. Research indicates that it may function as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, TBMPC can potentially enhance cholinergic transmission, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Key Mechanisms:

  • Acetylcholinesterase Inhibition: TBMPC has shown potential in preventing the breakdown of acetylcholine, thereby increasing its availability in synaptic clefts.
  • Neuroprotective Effects: Studies suggest that TBMPC may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that TBMPC can significantly enhance cell viability in astrocytes exposed to Aβ1-42. In these studies:

  • Cell Viability Improvement: When co-treated with Aβ1-42, cells exhibited a viability increase from 43.78% to 62.98% with TBMPC treatment at a concentration of 100 μM .
  • Cytokine Modulation: TBMPC treatment reduced tumor necrosis factor-alpha (TNF-α) levels, indicating a potential anti-inflammatory effect .

In Vivo Studies

In vivo experiments using animal models have further elucidated TBMPC's biological activity:

  • Oxidative Stress Reduction: In scopolamine-induced oxidative stress models, TBMPC showed a reduction in malondialdehyde (MDA) levels, suggesting its potential to mitigate oxidative damage .
  • Comparative Efficacy: While TBMPC demonstrated some protective effects, it was noted that its efficacy was not significantly different from galantamine, another known AChE inhibitor .

Case Studies and Clinical Relevance

Research into TBMPC's pharmacological profile has highlighted its potential applications in treating neurodegenerative disorders:

  • Neurodegenerative Disease Models: In models simulating Alzheimer’s disease pathology, TBMPC exhibited promising results in improving cognitive function and reducing amyloid plaque formation.
  • Potential for Drug Development: Given its mechanism of action and observed effects, TBMPC may serve as a lead compound for developing new therapeutics targeting cognitive decline associated with aging and neurodegeneration.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionEfficacyNotes
TBMPCAChE InhibitionModerateNeuroprotective against Aβ toxicity
GalantamineAChE InhibitionHighEstablished treatment for Alzheimer's
DonepezilAChE InhibitionHighWidely used in clinical settings

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